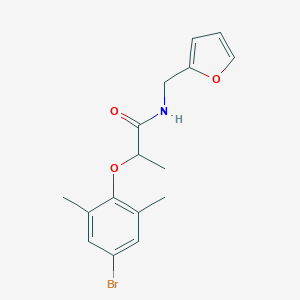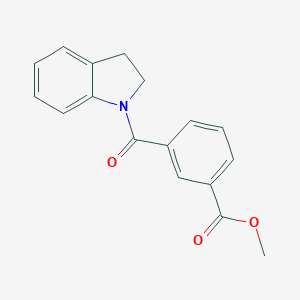
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide, also known as BDF-8634, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-8634 belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively target androgen receptors in the body.
Wirkmechanismus
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide selectively targets androgen receptors in the body, which are proteins that play a key role in the development and maintenance of male characteristics. By selectively targeting these receptors, this compound is able to promote anabolic effects on skeletal muscle and bone tissue, while minimizing the side effects associated with traditional androgen therapy. This compound has also been shown to have a neuroprotective effect by promoting the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase lean body mass and bone density, while decreasing body fat. This compound has also been shown to improve muscle strength and endurance, making it a potential treatment for muscle wasting conditions. In addition, this compound has been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide in lab experiments include its selective targeting of androgen receptors, which minimizes the side effects associated with traditional androgen therapy. This compound also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. The limitations of using this compound in lab experiments include its relatively high cost and limited availability.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide. One area of research is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of this compound as a treatment for cancer, due to its anti-cancer properties. In addition, further research is needed to determine the optimal dosing and administration of this compound for various therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide involves a multi-step process that includes the reaction of 4-bromo-2,6-dimethylphenol with 2-furylmethylamine, followed by the reaction of the resulting compound with 2-bromo-2-methylpropionyl chloride. The final product is obtained after purification and isolation by column chromatography. The synthesis method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anabolic effects on skeletal muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis and muscle wasting. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for a wide range of diseases.
Eigenschaften
Molekularformel |
C16H18BrNO3 |
|---|---|
Molekulargewicht |
352.22 g/mol |
IUPAC-Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C16H18BrNO3/c1-10-7-13(17)8-11(2)15(10)21-12(3)16(19)18-9-14-5-4-6-20-14/h4-8,12H,9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
CEWYUNFOKRDXST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(C)C(=O)NCC2=CC=CO2)C)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1OC(C)C(=O)NCC2=CC=CO2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
